molecular formula C16H14O3 B3030837 4'-Methoxyflavanone CAS No. 97005-76-0

4'-Methoxyflavanone

Cat. No.: B3030837
CAS No.: 97005-76-0
M. Wt: 254.28 g/mol
InChI Key: QIUYUYOXCGBABP-UHFFFAOYSA-N
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Description

4’-Methoxyflavanone is a member of the flavanone class of compounds, characterized by a 2-phenylchroman-4-one skeleton with a methoxy group at the 4’ position. Flavanones are a subclass of flavonoids, which are widely distributed in the plant kingdom and are known for their diverse biological activities. The presence of the methoxy group at the 4’ position imparts unique chemical and biological properties to 4’-Methoxyflavanone .

Biochemical Analysis

Biochemical Properties

4’-Methoxyflavanone interacts with various enzymes, proteins, and other biomolecules. It is known to be a neuroprotective agent that inhibits the accumulation of poly (ADP-ribose) and neuronal cell death following chemically-induced DNA damage or NMDA excitation .

Cellular Effects

4’-Methoxyflavanone has been found to have significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 4’-Methoxyflavanone involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, including any binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

The effects of 4’-Methoxyflavanone change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 4’-Methoxyflavanone vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

4’-Methoxyflavanone is involved in various metabolic pathways, including any enzymes or cofactors that it interacts with. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

4’-Methoxyflavanone is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Methoxyflavanone can be synthesized through the cyclization of 2’-hydroxychalcones. This reaction can be catalyzed by acidic reagents such as sulfuric acid, hydrogen halides, trifluoroacetic acid, methanesulfonic acid, potassium fluoride-celite, or silica gel. Alternatively, bases such as lithium hydroxide, potassium hydroxide, sodium acetate, potassium carbonate, pyridine, triethylamine, or N-methylimidazole can also be used to facilitate the cyclization .

Industrial Production Methods: Industrial production of 4’-Methoxyflavanone typically involves the use of large-scale chemical reactors where the cyclization of 2’-hydroxychalcones is carried out under controlled conditions. The choice of catalyst and reaction conditions is optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4’-Methoxyflavanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-18-12-8-6-11(7-9-12)16-10-14(17)13-4-2-3-5-15(13)19-16/h2-9,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUYUYOXCGBABP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)C3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80914217
Record name 2-(4-Methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80914217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3034-08-0, 97005-76-0
Record name 4'-Methoxyflavanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80914217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Methoxyflavanone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4'-Methoxyflavanone?

A1: this compound has the molecular formula C16H14O3 and a molecular weight of 254.28 g/mol. []

Q2: Are there any characteristic spectroscopic features of 4'-hydroxyflavanones?

A2: Yes, studies suggest that 4'-hydroxyflavanones exhibit a significant fragment in their electron ionization mass spectra (EI-MS) that is not observed in 4'-methoxyflavanones. This fragmentation pattern could serve as a distinguishing feature for these compounds. []

Q3: Can you describe the conformation of the γ-pyrone ring in this compound?

A3: X-ray crystallography studies indicate that the γ-pyrone ring of this compound adopts a C2-sofa conformation, with disorder observed at the C2 and C3 atoms. The 2-phenyl substituent is twisted out of the benzo-γ-pyrone ring plane. []

Q4: What are some potential therapeutic targets of this compound and its derivatives?

A4: Research suggests that this compound and its derivatives may have potential in treating Alzheimer's disease [], depression [], bacterial infections including methicillin-resistant Staphylococcus aureus (MRSA) [], and estrogen-dependent breast cancer [, ].

Q5: How do flavanones, like this compound, potentially contribute to the treatment of Alzheimer's disease?

A5: Molecular docking studies suggest that this compound and related compounds may act as multi-target inhibitors for enzymes implicated in Alzheimer's disease. These targets include acetylcholinesterase (AChE), butyrylcholinesterase (BChE), monoacylglycerol lipase (MAGL), beta-secretase (BACE), and asparagine endopeptidase (AEP). Further in vitro and in vivo studies are needed to validate these findings. []

Q6: Isosakuranetin (5,7-dihydroxy-4'-methoxyflavanone) has shown promising results against cerebral ischemia/reperfusion injury. What mechanisms are believed to be involved?

A6: While the exact mechanisms are still under investigation, studies using a rat model indicate that isosakuranetin reduces cerebral infarction volume, decreases blood-brain barrier leakage, and attenuates brain damage following cerebral ischemia/reperfusion injury. The neuroprotective effects might be linked to the compound's ability to modulate apoptotic cell death in the penumbra area of the brain. []

Q7: Hesperetin, a related flavanone, has shown promising effects on osteoblastic differentiation. Could you elaborate on this?

A7: Hesperetin (3',5,7-trihydroxy-4'-methoxyflavanone) has been found to stimulate osteogenic differentiation of periodontal ligament stem cells (PDLSCs), even in high glucose environments which typically inhibit this process. The proposed mechanisms involve the scavenging of intracellular reactive oxygen species (ROS), enhancement of PI3K/Akt pathway activity, and modulation of β-catenin signaling. []

Q8: What are the potential antibacterial activities of this compound derivatives?

A8: Studies have shown that certain this compound derivatives, particularly those with lavandulyl substitutions like exiguaflavanone D (5,7,2′,6′‐tetrahydroxy‐6‐isoprenyl‐8‐lavandulyl‐4′‐methoxyflavanone), exhibit potent antibacterial activity against MRSA. This activity highlights their potential as alternative therapeutic agents for infections caused by antibiotic-resistant bacteria. []

Q9: Have any studies explored the potential of this compound derivatives for breast cancer treatment?

A9: Yes, computational studies using molecular docking have suggested that some this compound derivatives, such as 3,5,7-trihydroxy-4-methoxyflavanone, exhibit favorable binding affinities to human placental aromatase, an enzyme vital in estrogen production. This finding indicates their potential as lead compounds for developing novel treatments for estrogen-dependent breast cancer. Further experimental validation is required to confirm these preliminary findings. [, ]

Q10: What is known about the metabolism of flavanones like this compound in mammals?

A10: Studies on related flavanones suggest that mammalian cytochrome P450 enzymes play a key role in their metabolism. These enzymes can catalyze the conversion of flavanones to various metabolites, including the corresponding flavones, flavanonols, and isoflavones, through a mechanism involving hydrogen radical abstraction from the flavanone skeleton. []

Q11: What are some analytical techniques used to identify and quantify this compound and related compounds?

A12: Common analytical methods include high-performance liquid chromatography (HPLC) coupled with various detectors such as photodiode array detectors (PDA) for quantification. Spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed for structural elucidation. []

Q12: Have any studies explored the use of this compound or similar compounds as chemical markers for quality control of plant materials?

A13: Yes, research on Blumea balsamifera has identified 3,3′,5,7-tetrahydroxy-4′-methoxyflavanone as the most abundant flavonoid constituent. Due to its prevalence, this particular flavanone has been proposed as a potential chemical marker for quality assessment of B. balsamifera and related traditional Chinese medicines. []

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